molecular formula C24H17FN2O B5295425 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one

3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one

Cat. No. B5295425
M. Wt: 368.4 g/mol
InChI Key: QMIXHJSEPKYDRQ-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPPP and is a member of the pyrazolone family of compounds. The purpose of

Scientific Research Applications

Synthesis and Crystal Structures

  • Pyrazole compounds, including variants of the subject compound, have been synthesized and characterized using X-ray single crystal structure determination. This research contributes to the understanding of molecular structures in chemical studies (Loh et al., 2013).

Facile Synthetic Approaches for Derivatives

  • Research has explored the aldol condensation of related compounds to produce new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives. This process is significant in the development of new chemical intermediates (Ali et al., 2016).

Antibacterial Activity

  • Novel bioactive compounds, including variations of the subject compound, have demonstrated in vitro antibacterial activity against several bacterial species. Molecular docking on DNA gyrase subunit b suggests potential mechanisms of action, contributing to antimicrobial research (Desai et al., 2020).

Antimicrobial Activity of Schiff's Base Derivatives

  • Schiff's base derivatives, including the subject compound, have been synthesized and evaluated for their antimicrobial activity, showing varying degrees of efficacy against bacterial strains. This research is crucial in the search for new antimicrobial agents (Mistry et al., 2016).

Mechanism of Light-Induced Reactions

  • The subject compound has been involved in studies exploring the microscopic mechanism of light-induced reactions, crucial for understanding photochemical processes and designing related photoinduced reactions (He et al., 2021).

Structural Characterization and Isostructural Analysis

  • The synthesis and structural characterization of isostructural derivatives provide insights into molecular conformations and properties, significant for material science and crystallography (Kariuki et al., 2021).

Molecular Docking and Spectroscopic Analysis

  • Molecular docking and spectroscopic analysis of related compounds have been conducted, revealing potential inhibitory activities against specific enzymes and contributing to pharmacological research (Mary et al., 2015).

properties

IUPAC Name

(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O/c25-21-14-11-19(12-15-21)24-20(13-16-23(28)18-7-3-1-4-8-18)17-27(26-24)22-9-5-2-6-10-22/h1-17H/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIXHJSEPKYDRQ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.